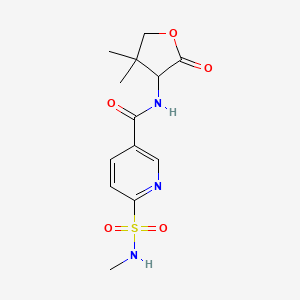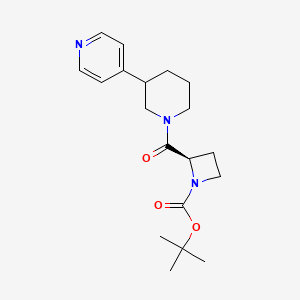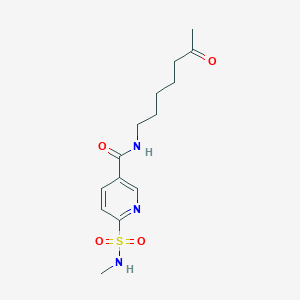![molecular formula C15H24N4O4 B6977176 tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977176.png)
tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a pyrazole ring, and a cyclobutyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclobutyl moiety. The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carbamate can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a pyrazole ketone, while reduction of the carbamate carbonyl group can produce a secondary alcohol.
Applications De Recherche Scientifique
tert-Butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity. This can lead to downstream effects on cellular pathways and processes, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a different functional group, leading to different reactivity and applications.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another related compound with a different alkyl chain length, affecting its physical and chemical properties.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
The uniqueness of tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate lies in its combination of a pyrazole ring and a cyclobutyl moiety, which imparts specific steric and electronic properties. These features make it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
tert-butyl N-[3-[(3-hydroxy-2-pyrazol-1-ylcyclobutyl)amino]-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)16-7-5-12(21)18-10-9-11(20)13(10)19-8-4-6-17-19/h4,6,8,10-11,13,20H,5,7,9H2,1-3H3,(H,16,22)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYPNJCSYPVOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1CC(C1N2C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 7-(4-methyl-1H-pyrrole-3-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6977101.png)
![tert-butyl (2R)-2-[3-(2-oxoimidazolidin-1-yl)azetidine-1-carbonyl]azetidine-1-carboxylate](/img/structure/B6977105.png)

![tert-butyl (2R)-2-(1,5-diazabicyclo[3.2.2]nonan-6-ylmethylcarbamoyl)azetidine-1-carboxylate](/img/structure/B6977113.png)
![(2-chloro-5-hydroxyphenyl)-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6977116.png)
![2-chloro-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]-4-methylbenzamide](/img/structure/B6977119.png)
![N-(4-bromo-5-methyl-1H-pyrazol-3-yl)-2-[2-(diethylamino)ethylsulfanyl]acetamide](/img/structure/B6977123.png)
![tert-butyl (2R)-2-[2,2-diethoxyethyl(ethyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6977124.png)
![4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide](/img/structure/B6977138.png)
![[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone](/img/structure/B6977146.png)

![1-(4-fluorophenyl)-5-methyl-N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6977166.png)
![tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977169.png)
